

Application Notes and Protocols for Assessing Tas-114 Efficacy in Preclinical Models

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Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

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Introduction

Tas-114 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).^{[1][2][3][4]} This dual inhibition enhances the efficacy of fluoropyrimidine-based chemotherapies, such as capecitabine and S-1, by increasing the systemic availability of 5-fluorouracil (5-FU) and promoting its incorporation into tumor cell DNA, leading to cytotoxicity.^{[1][3][5]} These application notes provide a summary of the preclinical efficacy of **Tas-114** and detailed protocols for key experimental assessments.

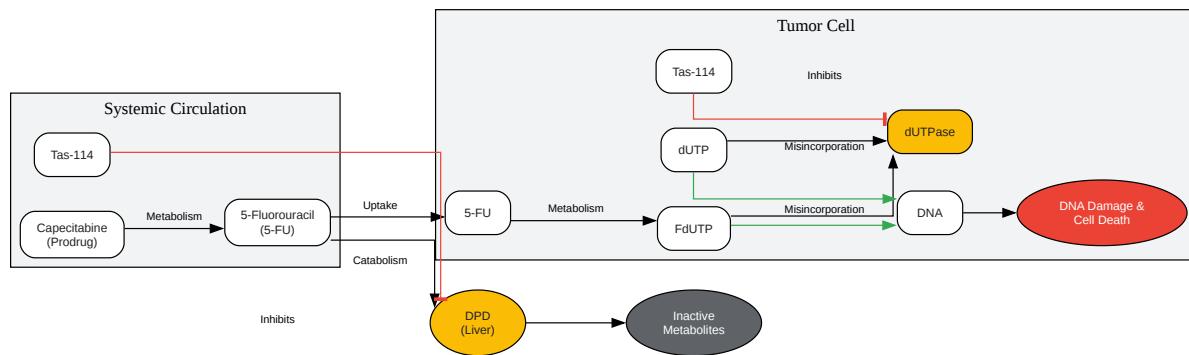
Mechanism of Action

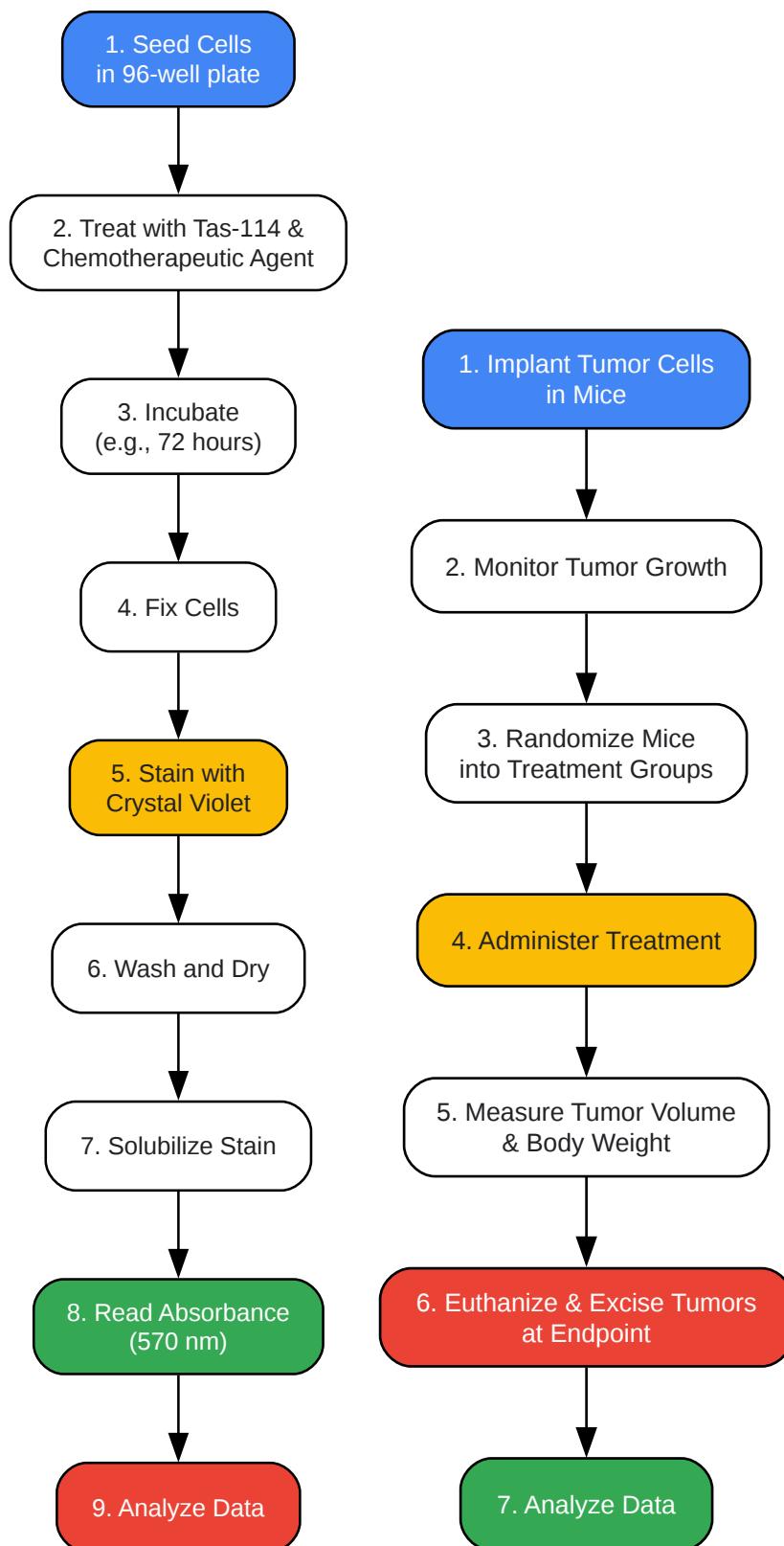
Tas-114 exerts its anti-tumor effect through a dual-inhibition strategy:

- DPD Inhibition: **Tas-114** moderately and reversibly inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU.^{[1][4]} This inhibition increases the bioavailability and plasma levels of 5-FU derived from its prodrugs.^[1]
- dUTPase Inhibition: By strongly and competitively inhibiting dUTPase, **Tas-114** prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP).^{[1][3]} This leads to an accumulation of these fraudulent

nucleotides, which are subsequently misincorporated into DNA by DNA polymerases, resulting in DNA damage and tumor cell death.[3]

The synergistic effect of **Tas-114** with fluoropyrimidines is primarily attributed to its dUTPase inhibitory activity.[1]



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